Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
Description
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (CAS 820245-53-2) is a heterocyclic compound with the molecular formula C₈H₇BrN₂O₂ and a molecular weight of 243.06 g/mol . It consists of an imidazo[1,2-a]pyridine core substituted with a carboxylic acid group at the 2-position and a hydrobromic acid counterion. This compound is synthesized via hydrolysis of its ethyl ester precursor (e.g., ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide) under basic conditions, yielding an 86% conversion rate . Its melting point ranges from 219–222°C, and spectroscopic data (IR, ¹H/¹³C NMR) confirm its structural integrity .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.BrH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBABRHGOKSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromo ketones, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions typically include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability. The use of microreactors and automated systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1026201-45-5)
- Molecular Formula : C₈H₅BrClN₂O₂
- Molecular Weight : 275.5 g/mol
- Key Properties : Bromine and chlorine substituents at the 8- and 6-positions enhance electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions .
- Applications : Used in the synthesis of kinase inhibitors and antimicrobial agents .
3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 2090929-90-9)
- Molecular Formula : C₈H₄BrFN₂O₂
- Molecular Weight : 259.0 g/mol
- Key Properties: Fluorine substitution improves metabolic stability and bioavailability compared to non-fluorinated analogs .
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
Ester Derivatives
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 38922-77-9)
- Molecular Formula : C₁₀H₁₁BrN₂O₂
- Molecular Weight : 271.11 g/mol
- Key Properties : A key intermediate in the synthesis of the parent carboxylic acid. Melting point: 172–174°C (vs. 315–316°C for the anhydrous form) .
- Synthesis: Produced via reflux of 2-aminopyridine with bromopyruvic acid in ethanol, followed by ether precipitation .
3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
Hydroxy- and Carboxamide-Substituted Analogs
7-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1192617-36-9)
- Molecular Formula : C₈H₆N₂O₃
- Molecular Weight : 178.14 g/mol
- Key Properties : The hydroxyl group at the 7-position increases polarity, reducing membrane permeability but improving water solubility (predicted pKa: -4.62 ) .
Imidazo[1,2-b]pyridazine-2-carboxylic acid-linked thiazolidin amides
- Examples : Compounds 15a–15f (e.g., 15a: R = phenyl)
- Key Properties : These derivatives exhibit moderate to high antimicrobial activity (MIC: 2–16 µg/mL against S. aureus) .
- Synthesis : Achieved via carbodiimide-mediated coupling of imidazo[1,2-b]pyridazine-2-carboxylic acid with thiazolidin amines .
Comparative Data Table
Research Findings and Trends
Synthetic Efficiency : Continuous flow synthesis methods (e.g., using bromopyruvic acid) achieve higher yields (>85%) compared to batch processes (70–77%) .
Bioactivity : Halogenation at the 6- or 8-position (Br, Cl) correlates with improved antibacterial and kinase inhibitory activity .
Biological Activity
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₇BrN₂O₂. Its structure consists of a fused imidazole and pyridine ring, which contributes to its pharmacological properties. The hydrobromide salt form enhances solubility and stability in various solvents, making it suitable for pharmaceutical formulations.
Anticholinesterase Activity
Research indicates that this compound exhibits significant anticholinesterase activity , inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The compound has shown IC50 values ranging from 0.2 to 50.0 µM in various studies, indicating its potential as a therapeutic agent against cholinergic dysfunctions .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a variety of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. Notably, derivatives of this compound have been reported to possess excellent anti-tuberculosis properties with minimum inhibitory concentrations (MIC) as low as 0.10 – 0.19 μM against the H37Rv strain of tuberculosis .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties . In acute and chronic models of inflammation, it exhibited significant reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases .
Case Study 1: Anti-Tuberculosis Activity
A study focused on the synthesis and evaluation of novel imidazo[1,2-a]pyridinecarboxamide derivatives found that compounds with specific structural modifications exhibited enhanced anti-tuberculosis activity. Compounds 15 and 16 were particularly noted for their potency against multidrug-resistant strains of Mycobacterium tuberculosis, outperforming traditional treatments like isoniazid .
Case Study 2: Cholinesterase Inhibition
In another research effort, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their AChE inhibition capabilities. The study identified compounds with biphenyl side chains that showed strong inhibition with IC50 values around 79 µM, highlighting the importance of structural modifications in enhancing biological activity .
Summary Table of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Anticholinesterase | Inhibits AChE and BChE | IC50 values: 0.2 to 50.0 µM |
| Antimicrobial | Effective against Gram-positive/negative bacteria and M. tuberculosis | MIC: 0.10 – 0.19 μM against H37Rv strain |
| Anti-inflammatory | Reduces inflammation markers in models | Significant efficacy in acute/chronic inflammation |
Q & A
Q. What are the foundational synthetic routes for imidazo[1,2-a]pyridine-2-carboxylic acid derivatives?
The most common method involves condensation reactions between 2-aminopyridines and bromopyruvic acid derivatives. Traditional in-flask protocols use ethyl bromopyruvate and 2-aminopyridine, followed by saponification to yield the carboxylic acid . Recent adaptations include protic solvents (e.g., ethanol) and acid catalysts (e.g., p-toluenesulfonic acid) to improve efficiency .
Q. How can researchers ensure safe handling of imidazo[1,2-a]pyridine derivatives?
Key precautions include:
- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
- Conducting reactions in fume hoods or gloveboxes for toxic intermediates .
- Segregating waste and using certified disposal services to mitigate environmental risks .
Q. What spectroscopic techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?
- 1H/13C NMR : To confirm substituent positions and purity (e.g., coupling patterns for pyridine protons) .
- Mass spectrometry (ESI-HRMS) : For molecular ion validation and fragmentation analysis .
- FT-IR : To identify functional groups like carboxylic acids (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can continuous flow synthesis improve the yield and scalability of imidazo[1,2-a]pyridine-2-carboxylic acids?
Continuous flow systems reduce decarboxylation side reactions by maintaining precise temperature (125°C) and pressure (4.0 bar) control. A catalytic PTSA in DMF achieves >90% conversion in 10 minutes, outperforming batch methods . This approach also enables tandem reactions (e.g., saponification and amide coupling) without intermediate isolation .
Q. What strategies address conflicting data on reaction yields in imidazo[1,2-a]pyridine synthesis?
Discrepancies often arise from solvent polarity and temperature effects. For example:
- DMF vs. ethanol : DMF enhances solubility but may promote decarboxylation at high temperatures, while ethanol reduces side reactions but limits substrate scope .
- Catalyst optimization : PTSA (0.25 equiv.) in flow systems improves reproducibility compared to traditional acid/base conditions .
Q. How can computational modeling guide the design of imidazo[1,2-a]pyridine derivatives with targeted bioactivity?
- Docking studies : Predict binding affinity to biological targets (e.g., cyclin-dependent kinases) using software like AutoDock .
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO) to optimize reactivity for functionalization .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles early in synthesis planning .
Q. What are the challenges in stabilizing imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
